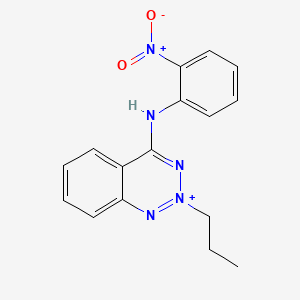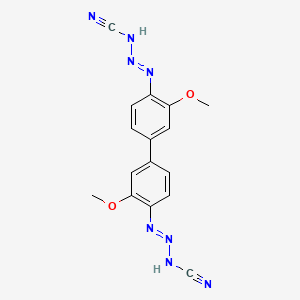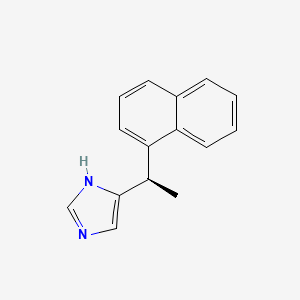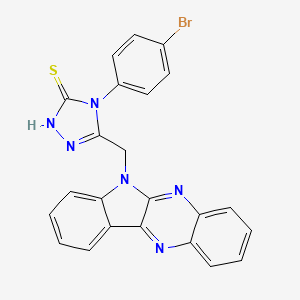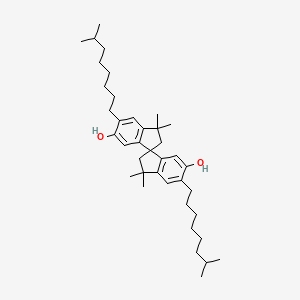![molecular formula C29H62N2O4 B12695199 1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid CAS No. 72018-18-9](/img/structure/B12695199.png)
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid is a chemical compound with the molecular formula C11H26N2O2. It is commonly used as a catalyst in the production of polyurethane foams due to its low odor and high reactivity. The compound is a tertiary amine with hydroxyl groups, making it highly reactive and suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of dimethylamine with propylene oxide, followed by the addition of isopropanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is a colorless to pale yellow liquid with a density of 0.944 g/mL at 25°C .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to maintain optimal conditions. The product is then purified through distillation and other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol is widely used in scientific research and industrial applications:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyurethane foams.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of low-density packaging foams and other materials
Mecanismo De Acción
The compound exerts its effects primarily through its hydroxyl and amine groups. The hydroxyl groups can form hydrogen bonds with other molecules, while the amine groups can participate in nucleophilic substitution reactions. These interactions make the compound highly reactive and suitable for various applications. The molecular targets and pathways involved include the formation of stable complexes with isocyanates in polyurethane production .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’,N’-di(2-hydroxypropyl)-1,3-propanediamine
- Diisopropanolethanolamine
- 1,1’-[3-(Dimethylamino)propyl]imino]bis(2-propanol)
Uniqueness
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to its combination of low odor, high reactivity, and versatility in various chemical reactions. Its ability to form stable complexes with isocyanates makes it particularly valuable in the production of polyurethane foams, where it serves as an effective catalyst .
Propiedades
Número CAS |
72018-18-9 |
|---|---|
Fórmula molecular |
C29H62N2O4 |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h2-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3 |
Clave InChI |
HFQZXLHPHQMYGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


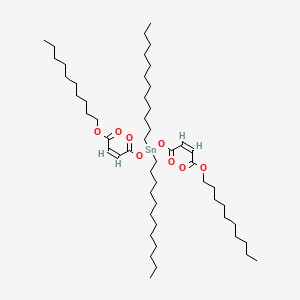
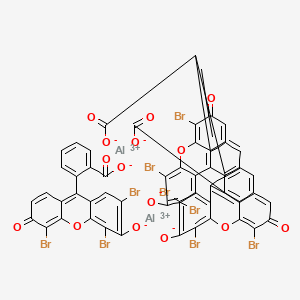
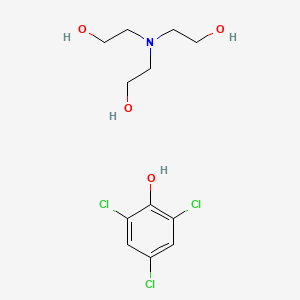
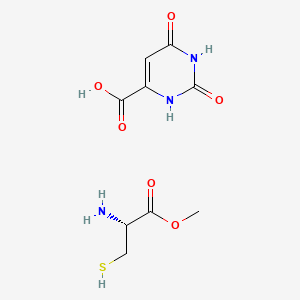
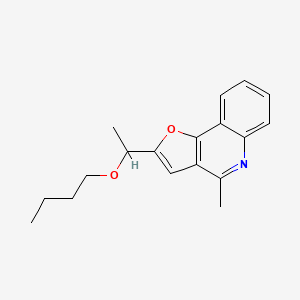
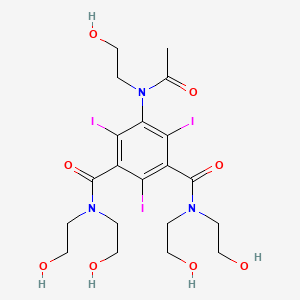
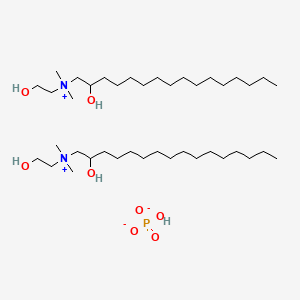
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
